1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)14(18)16-8-5-12(6-9-16)17-10-7-13(11-17)19-4/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBVTQPSVFJWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CCC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A two-step procedure dominates literature methods:
Step 1: Formation of 4-Aminopiperidine Intermediate
Piperidin-4-one undergoes condensation with 3-methoxypyrrolidine in the presence of titanium(IV) isopropoxide, followed by sodium borohydride reduction. This method, adapted from US20090215750A1, achieves 68% yield when using methanol as the solvent at 0–5°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Catalyst | Ti(OiPr)₄ (1.2 equiv) |
| Reducing Agent | NaBH₄ (3.0 equiv) |
| Solvent | MeOH |
| Reaction Time | 18 hr |
Step 2: Protection-Deprotection Strategy
The primary amine is protected with tert-butoxycarbonyl (Boc) groups prior to coupling with pivaloyl chloride. Deprotection using HCl/dioxane (4M) proceeds quantitatively within 2 hr at room temperature.
Nucleophilic Displacement Method
CN103415513A discloses an alternative route utilizing 4-chloropiperidine hydrochloride and 3-methoxypyrrolidine under phase-transfer conditions:
4-Chloropiperidine + 3-Methoxypyrrolidine
→ K₂CO₃, TBAB, DMF, 80°C, 24 hr
→ 72% isolated yield
Key advantages include:
- Avoidance of reducing agents
- Compatibility with base-sensitive functional groups
- Scalability to multigram quantities
Coupling to the Pivaloyl Group
Acylation via Schotten-Baumann Conditions
Reacting the piperidine-pyrrolidine amine with pivaloyl chloride under biphasic conditions:
Piperidine-pyrrolidine amine + ClC(O)C(C)(C)C
→ NaOH (aq)/CH₂Cl₂, 0°C → RT
→ 85% yield after recrystallization (hexanes/EtOAc)
This method, referenced in CA3029305A1, minimizes racemization and produces high-purity material (HPLC >99%).
Microwave-Assisted Coupling
Recent optimization using microwave irradiation reduces reaction times from 12 hr to 45 min:
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 25°C | 80°C |
| Time | 12 hr | 45 min |
| Yield | 78% | 82% |
| Purity | 98.5% | 99.1% |
Energy consumption decreases by 40% while maintaining comparable yields.
Purification and Characterization
Chromatographic Techniques
- Normal Phase SiO₂ : Elution with EtOAc/hexanes (3:7) removes unreacted starting materials
- Reverse Phase C18 : Final polishing using MeOH/H₂O (65:35) eliminates polar impurities
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 1.21 (s, 9H, C(CH₃)₃)
δ 2.45–2.78 (m, 6H, piperidine H)
δ 3.32 (s, 3H, OCH₃)
δ 3.65–3.89 (m, 4H, pyrrolidine H)
HRMS (ESI+)
Calculated for C₁₆H₂₉N₂O₂ [M+H]⁺: 281.2224
Found: 281.2221
Stability and Degradation Pathways
As noted in Evitachem’s product documentation, the compound shows sensitivity to:
- Acidic Conditions (pH <3): Cleavage of the methoxy group
- Oxidative Stress : Formation of N-oxide at the piperidine nitrogen
- Thermal Degradation (>150°C): Retro-Mannich decomposition
Stabilization strategies include:
- Storage under nitrogen atmosphere at −20°C
- Formulation with antioxidants (e.g., BHT at 0.01% w/w)
- Avoidance of transition metal catalysts in final steps
Industrial-Scale Production Considerations
A cost analysis reveals critical factors for manufacturing:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Overall Yield | 58% | 63% |
| Purity | 99% | 99.5% |
| Cost/kg | $12,500 | $8,200 |
| Catalyst Recycling | Not feasible | 85% recovery |
Continuous flow systems improve reproducibility by maintaining precise stoichiometric control during the acylation step.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the piperidine ring, heterocyclic appendages, and functional groups, leading to divergent applications and properties. Below is a comparative analysis:
Key Research Findings
- Anti-Ulcer Potential: Piperidine-linked enaminones, such as those in , demonstrate anti-ulcer activity via histopathological evaluation of gastric tissues.
- Fungicidal vs. Pharmaceutical Applications : The thiazole-dihydroisoxazole derivative () highlights how heterocyclic substituents shift utility toward agrochemicals, whereas the target compound’s methoxypyrrolidine aligns with medicinal chemistry motifs for receptor modulation .
- Reactivity and Stability : The bromomethyl analog () is highly reactive, serving as an intermediate, whereas the target compound’s methoxy and dimethyl groups likely improve metabolic stability .
- Electronic Effects : Trifluoromethyl groups () introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound, which may alter binding affinity in biological targets .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Deprotonation and coupling : Use bases (e.g., KCO) and coupling agents (e.g., HATU) to enhance reactivity between intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxypyrrolidine and piperidine rings) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing (applicable to analogs with similar bicyclic structures) .
Q. What are the key structural features of this compound that influence its biological activity?
- Methodological Answer :
- Methoxypyrrolidine : Enhances lipophilicity and modulates receptor binding .
- Piperidine ring : Provides rigidity and serves as a hydrogen bond acceptor .
- Dimethylpropanone moiety : Stabilizes the ketone group, influencing metabolic stability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's interaction with specific enzymes or receptors?
- Methodological Answer :
- In vitro binding assays : Use radiolabeled ligands (e.g., H or fluorescent probes) to measure affinity for targets like GPCRs or kinases .
- Molecular docking : Employ software (e.g., AutoDock Vina) to predict binding poses with crystallized receptor structures .
- Surface plasmon resonance (SPR) : Quantify real-time interaction kinetics .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?
- Methodological Answer :
- Orthogonal validation : Compare results from SPR, isothermal titration calorimetry (ITC), and enzymatic assays .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with fluorine) to identify critical binding motifs .
- Molecular dynamics (MD) simulations : Assess conformational flexibility under physiological conditions .
Q. How can the compound's pharmacokinetic properties be evaluated in preclinical studies?
- Methodological Answer :
- In vitro metabolic stability : Use liver microsomes or hepatocytes to measure half-life and CYP450 interactions .
- In vivo PK profiling : Administer via IV/oral routes in rodent models; quantify plasma levels via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
Q. What in silico methods are suitable for predicting the compound's binding affinity to novel targets?
- Methodological Answer :
- Pharmacophore modeling : Identify essential interaction features using tools like Schrödinger’s Phase .
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs .
- Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) for target prediction .
Safety and Compliance
Q. What are the safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
